molecular formula C8H4N2O4 B1588774 [1,1'-Bipyrrole]-2,2',5,5'-tetraone CAS No. 6903-84-0

[1,1'-Bipyrrole]-2,2',5,5'-tetraone

Cat. No. B1588774
CAS RN: 6903-84-0
M. Wt: 192.13 g/mol
InChI Key: PCNTZEWNQWMZCG-UHFFFAOYSA-N
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Description



  • [1,1’-Bipyrrole]-2,2’,5,5’-tetraone is a chemical compound with a unique structure.

  • It belongs to the class of pyrrole derivatives and contains four pyrrole rings.

  • The compound’s name suggests that it has substituents at the 2, 2’, 5, and 5’ positions of the bipyrrole core.





  • Synthesis Analysis



    • The synthesis of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone involves specific reactions and starting materials.

    • Further details on the synthetic pathways would require a review of relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone can be determined using techniques like X-ray crystallography or computational methods.

    • These methods reveal bond lengths, angles, and overall geometry.





  • Chemical Reactions Analysis



    • Investigating the reactivity of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone with various reagents and conditions is essential.

    • This analysis would include potential reactions, intermediates, and products.





  • Physical And Chemical Properties Analysis



    • Determining properties such as solubility, melting point, boiling point, and stability.

    • Investigating its behavior under different conditions (e.g., pH, temperature).




  • Scientific Research Applications

    Conformational Analysis

    Various symmetrical and unsymmetrical 1,1',5,5'-tetraaryl-2,2'-bipyrroles, including derivatives of [1,1'-Bipyrrole]-2,2',5,5'-tetraone, were analyzed for their conformations. It was found that these compounds adopt twisted conformations in the ground state, but their conformations in the excited state are close to planar. This is indicative of effective conjugation through the π-system, which is significant in materials science for developing optical and electronic materials (Ogura, Matsumoto, & Kobayashi, 2006).

    Luminescence Properties

    Research has demonstrated the highly luminescent properties of functionalized bipyrroles, including derivatives similar to [1,1'-Bipyrrole]-2,2',5,5'-tetraone. They show strong UV emission with quantum yields close to unity in the solid state, making them potential candidates for applications in electroluminescent devices (Che et al., 2001).

    Synthesis and Physical Properties

    A study on the synthesis and physical properties of novel 1,1',5,5'-Tetraaryl-2,2'-bipyrroles, closely related to [1,1'-Bipyrrole]-2,2',5,5'-tetraone, reveals insights into their structural and electronic characteristics. These compounds are important for understanding the relationship between molecular structure and physical properties, which is crucial in the design of new materials for various applications (Matsumoto, Kobayashi, & Ogura, 2005).

    X-ray Crystallography and Emission Properties

    The crystal structures and solid-state emission properties of certain bipyrroles, including compounds structurally similar to [1,1'-Bipyrrole]-2,2',5,5'-tetraone, have been studied. These investigations contribute to a deeper understanding of the molecular geometry and its impact on electronic properties, which is essential for developing new optoelectronic materials (Okawara et al., 2015).

    Building Blocks for Macrocyclic and Materials Chemistry

    Research on stable 2,2'-bipyrroles substituted at positions 5 and 5' highlights their potential as building blocks for macrocyclic and materials chemistry. Their unique geometry extends the π-conjugation of the systems, impacting their electronic properties, which is valuable for the development of new materials with specific electronic and optical properties (Anguera et al., 2017).

    Safety And Hazards



    • Assessing potential risks associated with handling [1,1’-Bipyrrole]-2,2’,5,5’-tetraone.

    • Safety precautions should be outlined to prevent accidents or exposure.




  • Future Directions



    • Research gaps or areas for further investigation related to this compound.

    • Potential applications or modifications based on its properties.




    properties

    IUPAC Name

    1-(2,5-dioxopyrrol-1-yl)pyrrole-2,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H4N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PCNTZEWNQWMZCG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=O)N(C1=O)N2C(=O)C=CC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H4N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    62238-79-3
    Record name [1,1′-Bi-1H-pyrrole]-2,2′,5,5′-tetrone, homopolymer
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=62238-79-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    DSSTOX Substance ID

    DTXSID00431153
    Record name [1,1'-Bipyrrole]-2,2',5,5'-tetraone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00431153
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [1,1'-Bipyrrole]-2,2',5,5'-tetraone

    CAS RN

    6903-84-0
    Record name [1,1'-Bipyrrole]-2,2',5,5'-tetraone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00431153
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [1,1'-Bipyrrole]-2,2',5,5'-tetraone
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    [1,1'-Bipyrrole]-2,2',5,5'-tetraone
    Reactant of Route 4
    [1,1'-Bipyrrole]-2,2',5,5'-tetraone
    Reactant of Route 5
    [1,1'-Bipyrrole]-2,2',5,5'-tetraone
    Reactant of Route 6
    [1,1'-Bipyrrole]-2,2',5,5'-tetraone

    Citations

    For This Compound
    7
    Citations
    A Katrusiak, A Katrusiak - Journal of Molecular Structure, 2015 - Elsevier
    Hydroxypyridazinone and pyrroledione rings condensation in the reactions of hydrazine hydrate with citraconic, 2,3-dimethylmaleic, succinic and cis-cyclohexanedicarboxylic …
    Number of citations: 5 www.sciencedirect.com
    Y Fan, F Wu, F Liu, M Han, K Chang, L Zhu… - Journal of Materials …, 2022 - pubs.rsc.org
    Through the introduction of two perylene diimide (PDI) moieties to the triphenylamine (TPA) core, a PDI dimer-based electron transport material has been synthesized with an A (…
    Number of citations: 12 pubs.rsc.org
    JH Choi, CM Park - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
    Synthesis of highly substituted quinolines has been developed based on three‐component radical cascade based on visible‐light photoredox catalysis. This tandem coupling reaction …
    Number of citations: 26 onlinelibrary.wiley.com
    R Stasiuk, R Matlakowska - Frontiers in Microbiology, 2021 - frontiersin.org
    Nickel and vanadyl porphyrins belong to the so-called fossil geo- or sedimentary porphyrins. They occur in different types of organic matter-rich sediments but mostly occur in crude oils …
    Number of citations: 4 www.frontiersin.org
    R Stasiuk, T Krucoń, R Matlakowska - Molecules, 2021 - mdpi.com
    This study describes for the first time the comprehensive characterization of tetrapyrrole cofactor biosynthetic pathways developed for bacterial community (BC) inhabiting shale rock. …
    Number of citations: 1 www.mdpi.com
    AM Dhumad, NA Abood - Journal of Basrah Researches …, 2015 - bjrs.uobasrah.edu.iq
    The N, N-alkyl and aryl bismaleimide (BMIs) have been synthesized and studied spectroscopically and X-ray single crystal analysis. The structure of bismaleimides was confirmed by …
    Number of citations: 3 bjrs.uobasrah.edu.iq
    R Stasiuk - Molecules - academia.edu
    This study describes for the first time the comprehensive characterization of tetrapyrrole cofactor biosynthetic pathways developed for bacterial community (BC) inhabiting shale rock. …
    Number of citations: 0 www.academia.edu

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